molecular formula C12H11NO2 B271314 N-(3-methylphenyl)furan-2-carboxamide

N-(3-methylphenyl)furan-2-carboxamide

Cat. No. B271314
M. Wt: 201.22 g/mol
InChI Key: KPBVQSTXGSQMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)furan-2-carboxamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is a potent inhibitor of the anandamide transporter, which leads to an increase in the levels of endogenous cannabinoids in the brain. AM404 has been shown to have a wide range of effects on the central nervous system, including analgesic, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)furan-2-carboxamide involves its ability to inhibit the uptake of anandamide by the anandamide transporter. Anandamide is a natural cannabinoid that is involved in pain regulation, mood, and appetite. By inhibiting the uptake of anandamide, N-(3-methylphenyl)furan-2-carboxamide increases the levels of this endogenous cannabinoid in the brain, leading to a range of effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-methylphenyl)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects on the central nervous system. These effects include analgesia, anti-inflammatory activity, and neuroprotection. N-(3-methylphenyl)furan-2-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its effects on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)furan-2-carboxamide in lab experiments is its potency as an inhibitor of the anandamide transporter. This allows researchers to study the effects of increased levels of endogenous cannabinoids on the central nervous system. However, the complex synthesis of N-(3-methylphenyl)furan-2-carboxamide and its potential for off-target effects may limit its use in certain types of experiments.

Future Directions

There are several areas of future research that could build on the existing knowledge of N-(3-methylphenyl)furan-2-carboxamide. One area of research could focus on the use of N-(3-methylphenyl)furan-2-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on the development of more selective inhibitors of the anandamide transporter, which could reduce the potential for off-target effects. Additionally, further studies could investigate the effects of N-(3-methylphenyl)furan-2-carboxamide on other neurotransmitter systems and their potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-methylphenyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 3-methylphenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including amination, hydrolysis, and esterification, to yield the final product. The synthesis of N-(3-methylphenyl)furan-2-carboxamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-(3-methylphenyl)furan-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of N-(3-methylphenyl)furan-2-carboxamide as an analgesic agent. Studies have shown that N-(3-methylphenyl)furan-2-carboxamide can alleviate pain by inhibiting the uptake of anandamide, a natural cannabinoid that is involved in pain regulation. N-(3-methylphenyl)furan-2-carboxamide has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Another area of research has focused on the neuroprotective properties of N-(3-methylphenyl)furan-2-carboxamide. Studies have shown that N-(3-methylphenyl)furan-2-carboxamide can protect neurons from damage caused by oxidative stress and inflammation. This suggests that N-(3-methylphenyl)furan-2-carboxamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

N-(3-methylphenyl)furan-2-carboxamide

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(3-methylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-9-4-2-5-10(8-9)13-12(14)11-6-3-7-15-11/h2-8H,1H3,(H,13,14)

InChI Key

KPBVQSTXGSQMSM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

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